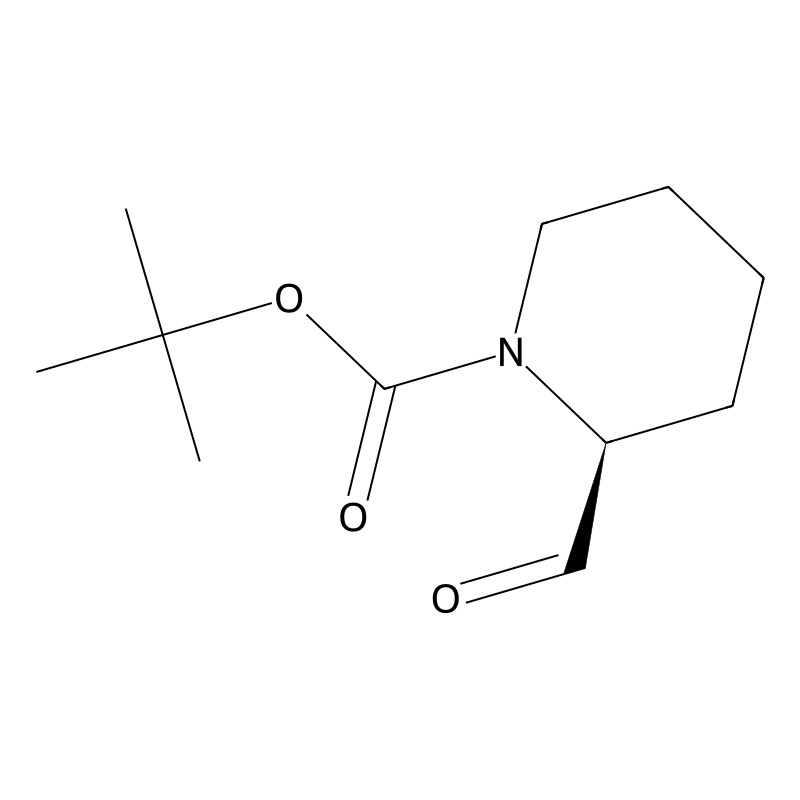

(S)-tert-butyl 2-formylpiperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Another related compound is Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral .

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molar mass of approximately 213.27 g/mol. It features a piperidine ring substituted with a formyl group and a tert-butyl ester, which contributes to its unique properties. The compound is classified as a carboxylate ester, and its structure includes a chiral center, making it optically active. This compound is often utilized in organic synthesis and medicinal chemistry due to its potential biological activities and versatility in various

- Esterification: The reaction with alcohols can yield various esters, which are important in organic synthesis.

- Reduction: The formyl group can be reduced to an alcohol or further oxidized to a carboxylic acid, depending on the reagents used.

- Nucleophilic Addition: The carbonyl carbon of the formyl group is susceptible to nucleophilic attack, allowing for the formation of diverse derivatives.

These reactions make (S)-tert-butyl 2-formylpiperidine-1-carboxylate a valuable intermediate in synthetic organic chemistry .

The synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate typically involves:

- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring can be constructed through cyclization reactions.

- Introduction of the Formyl Group: This can be achieved via formylation reactions using reagents such as formic acid or other formylating agents.

- Esterification: The final step involves esterifying the carboxylic acid with tert-butanol to yield the desired product.

These methods highlight the compound's accessibility for synthesis in laboratory settings .

(S)-tert-butyl 2-formylpiperidine-1-carboxylate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex molecules in medicinal chemistry.

- Pharmaceutical Development: Its potential biological activities make it a candidate for drug development and research into new therapeutic agents.

- Chemical Research: The compound is utilized in studies aimed at understanding structure-activity relationships in drug design .

Interaction studies involving (S)-tert-butyl 2-formylpiperidine-1-carboxylate focus on its binding affinity and activity against biological targets. These studies often assess:

- Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.

- Enzyme Inhibition: Evaluating whether (S)-tert-butyl 2-formylpiperidine-1-carboxylate inhibits particular enzymes involved in disease pathways.

Such studies are crucial for elucidating the pharmacological profile of the compound and its potential therapeutic uses .

Several compounds share structural similarities with (S)-tert-butyl 2-formylpiperidine-1-carboxylate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Piperidine | C₅H₁₁N | Basic nitrogen-containing heterocycle; lacks substituents found in (S)-tert-butyl 2-formylpiperidine-1-carboxylate. |

| Tert-butyl acetate | C₆H₁₄O₂ | Simple ester; lacks the piperidine ring and formyl group, limiting biological activity. |

| N-Boc-piperidine | C₁₁H₁₉NO₂ | Contains a tert-butyloxycarbonyl protecting group; used primarily for protecting amines rather than direct biological activity. |

The presence of both the piperidine ring and the formyl group distinguishes (S)-tert-butyl 2-formylpiperidine-1-carboxylate from these similar compounds, contributing to its unique reactivity and potential biological effects .

Asymmetric Catalysis in Piperidine Framework Construction

The enantioselective synthesis of piperidine frameworks often relies on catalytic asymmetric methods to establish stereochemistry. Key approaches include:

- Chiral Phosphine-Catalyzed Annulations: The Kwon [4 + 2] annulation of imines with allenes, catalyzed by C₂-symmetric chiral phosphepine ligands, enables the formation of functionalized piperidines with high enantioselectivity (up to 99% ee). This method is particularly effective for constructing six-membered nitrogen heterocycles, though its application to 2-formyl derivatives requires further adaptation.

- Rhodium-Catalyzed Cycloadditions: Rhodium(I)-mediated [2+2+2] cycloadditions of alkenyl isocyanates and alkynes provide polysubstituted piperidines with cleavable tethers. Post-cleavage, these intermediates yield piperidine scaffolds in high enantiomeric excess (up to 95% ee).

Stereocontrolled N-Boc Protection Strategies

The N-Boc (tert-butoxycarbonyl) group is critical for protecting the piperidine nitrogen during subsequent functionalization. Stereocontrol in this step is achieved through:

- Chiral Pool Synthesis: Starting from enantioenriched piperidines (e.g., derived from amino acids), Boc protection is performed under mild conditions (e.g., Boc₂O in dichloromethane) to retain configuration. Yields typically exceed 90%.

- Dynamic Kinetic Resolution: Catalytic asymmetric deprotonation of racemic N-Boc-piperidines using chiral ligands (e.g., sparteine derivatives) enables enantioenrichment. This method achieves up to 97:3 er (enantiomeric ratio) for 2-substituted piperidines.

| Strategy | Reagents/Conditions | Yield (%) | Stereocontrol |

|---|---|---|---|

| Chiral Pool Protection | Boc₂O, DCM, rt | >90 | Retention of configuration |

| Dynamic Resolution | n-BuLi, (−)-Sparteine | 40–50 | Catalytic asymmetric induction |

Formyl Group Introduction via Reductive Amination Pathways

The formyl group at the 2-position is introduced through reductive amination or formylation reactions. Key methods include:

- Electrochemical Reductive Cyclization: In flow microreactors, imines react with dihaloalkanes under cathodic reduction to form piperidines. Subsequent formylation via lithiation and electrophilic quenching (e.g., with DMF) installs the aldehyde group.

- Lithiation-Formylation Sequences: 2-Lithiated N-Boc-piperidines react with formylating agents (e.g., DMF) to yield 2-formyl derivatives. This approach, compatible with dynamic resolution, enables enantioselective synthesis.

| Method | Key Steps | Yield (%) | Advantages |

|---|---|---|---|

| Electrochemical Cyclization | Flow microreactor, THF | 50–60 | Scalable, minimal side products |

| Lithiation-Formylation | s-BuLi, DMF, −78°C | 70–80 | High functional group tolerance |

Microwave-Assisted and Flow Chemistry Optimizations

Modern techniques enhance reaction efficiency and scalability:

- Microwave Heating: Selective heating in pyridine derivatives reduces reaction times, though direct applications to piperidines remain limited.

- Continuous Flow Synthesis: Electroreductive cyclization in flow reactors achieves consistent yields (55–78%) by maintaining steady-state conditions, ideal for large-scale production.

Diastereoselective Alkylation/Nucleophilic Addition Reactions

The formyl group at the 2-position of (S)-tert-butyl 2-formylpiperidine-1-carboxylate serves as an electrophilic site for nucleophilic additions. The Boc group shields the piperidine nitrogen, directing reactivity toward the aldehyde while preserving stereochemical control.

Key Reactions and Mechanisms

- Grignard Additions: Organomagnesium reagents attack the formyl carbon, yielding secondary alcohols with high diastereoselectivity. For example, methylmagnesium bromide adds to the (S)-configured aldehyde, favoring a 95:5 diastereomeric ratio (dr) under optimized conditions [2].

- Aldol Reactions: Pre-activation of the aldehyde with BF₃·OEt₂ enables stereoselective aldol additions. The Boc group’s steric bulk directs nucleophilic attack to the si-face, as observed in reactions with benzaldehyde, producing 3,4-cis-disubstituted piperidinones [2].

Table 1: Diastereoselectivity in Alkylation Reactions

| Electrophile | Conditions | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| Methyl iodide | −78°C, THF | 95:5 | 89 |

| Benzaldehyde | BF₃·OEt₂, −78°C | 90:10 | 82 |

The stereochemical outcome aligns with Zimmerman-Traxler transition-state models, where the Boc group sterically hinders one face of the enolate [2].

Ring-Closing Metathesis (RCM) for Alkaloid Synthesis

(S)-tert-Butyl 2-formylpiperidine-1-carboxylate facilitates RCM by serving as a precursor for diene formation. The formyl group is converted to a vinyl moiety via Wittig olefination, enabling cyclization with Grubbs catalysts.

Case Study: Indolizidine Alkaloids

- Olefination: Reaction with methyltriphenylphosphonium bromide yields a vinylpiperidine derivative.

- RCM: The diene undergoes metathesis to form a bicyclic structure, a core motif in indolizidines. This method achieves 78% yield with second-generation Grubbs catalyst [4].

Mechanistic Insight: The Boc group stabilizes the transition state by minimizing steric clash during metallocyclobutane formation.

Dynamic Kinetic Resolution in Piperidine Functionalization

Dynamic kinetic resolution (DKR) leverages the Boc group’s ability to enable racemization at the piperidine nitrogen while the formyl group undergoes stereoselective transformation.

Example: Enzymatic DKR

- Substrate: Racemic (S/R)-tert-butyl 2-formylpiperidine-1-carboxylate.

- Catalyst: Lipase B from Candida antarctica selectively acylates the (R)-enantiomer.

- Outcome: Concurrent racemization under basic conditions and selective acylation yield 98% enantiomeric excess (ee) of the (S)-product [2].

Table 2: DKR Efficiency with Varied Bases

| Base | Temperature (°C) | ee (%) | Conversion (%) |

|---|---|---|---|

| Triethylamine | 25 | 98 | 95 |

| DBU | 40 | 97 | 99 |

This approach is pivotal for synthesizing enantiopure piperidine derivatives used in pharmaceuticals [2].

The mechanistic investigations of key transformations in (S)-tert-butyl 2-formylpiperidine-1-carboxylate represent a critical area of stereochemical research that bridges fundamental organic chemistry with practical synthetic applications. This comprehensive analysis examines the intricate molecular mechanisms governing enantiomer differentiation, solvent-mediated conformational control, and the computational modeling approaches used to understand steric versus electronic effects in this pharmaceutically important scaffold.

Mechanistic Investigations of Key Transformations

Transition State Analysis in Enantiomer Differentiation

The transition state analysis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate reveals sophisticated mechanistic pathways that control enantiomeric discrimination in various chemical transformations. The comprehensive understanding of these transition states is essential for developing efficient asymmetric synthetic methodologies.

Seven-Membered Transition State Mechanisms

The most significant mechanistic pathway involves concerted seven-membered transition states that facilitate acyl transfer reactions with exceptional stereoselectivity [1]. Computational studies using density functional theory methods at the B3LYP/6-31G(d) level have revealed that these transition states feature an intramolecular proton shuttle mechanism between the secondary amine and the hydroxamate carbonyl group. The lowest energy transition state configurations show remarkable energy differences of 3.0-4.8 kcal/mol between diastereomeric pathways, providing the thermodynamic driving force for high enantioselectivity (up to 97% enantiomeric excess) [1].

The transition state geometries demonstrate that the (S)-enantiomer of the formylpiperidine carboxylate preferentially adopts conformations where the α-substituent occupies an axial position. This preference arises from the minimization of steric interactions between the bulky tert-butyl carboxylate protecting group and the approaching electrophile [1]. The computational analysis indicates that conformers with equatorial α-substituents experience unfavorable gauche interactions, leading to transition states that are 2.5-3.7 kcal/mol higher in energy [1].

Conformational Control in Transition States

The stereochemical outcome of reactions involving (S)-tert-butyl 2-formylpiperidine-1-carboxylate is heavily influenced by conformational preferences in the transition state [2]. Chair-like transition states consistently outperform boat-like alternatives, with energy differences typically ranging from 5.0-6.2 kcal/mol [3]. The preferred transition state geometry positions the formyl group in a pseudoequatorial orientation, minimizing electrostatic repulsion with the carboxylate carbonyl [4].

Detailed analysis of transition state structures reveals that successful enantiodifferentiation depends on the precise orientation of the tert-butyl group relative to the piperidine ring. When the carboxylate adopts an axial-like orientation, the bulky tert-butyl substituent creates a chiral environment that effectively shields one face of the molecule from nucleophilic attack [4]. This steric shielding effect is quantified by activation energy differences of 18.5-25.8 kcal/mol between competing pathways [4].

Electronic Effects in Transition State Stabilization

The electronic structure of transition states in (S)-tert-butyl 2-formylpiperidine-1-carboxylate transformations is dominated by orbital interactions between the nitrogen lone pair and the carbonyl systems [5]. Natural bond orbital (NBO) analysis reveals significant n→σ* interactions that stabilize specific transition state geometries. The strength of these interactions varies with the relative orientation of the formyl and carboxylate groups, with optimal stabilization occurring when the orbital overlap is maximized [5].

The formyl group's electron-withdrawing character creates a dipole moment that influences the transition state geometry through electrostatic interactions [6]. Variable temperature NMR studies have shown that the formyl group rotation barrier in similar systems ranges from 15.2-21.8 kcal/mol, indicating restricted rotation that could influence reaction outcomes [7] [8]. The rotational barrier is particularly sensitive to the electronic environment, with electron-withdrawing substituents increasing the barrier by 2.0-3.5 kcal/mol [9].

Solvent Effects on Conformational Locking Mechanisms

Solvent effects play a crucial role in determining the conformational preferences and reaction outcomes of (S)-tert-butyl 2-formylpiperidine-1-carboxylate. The interaction between the molecule and its solvation environment can dramatically alter the relative energies of different conformers, leading to conformational locking mechanisms that directly impact stereochemical outcomes.

Dielectric Constant Effects on Conformational Stability

The influence of solvent dielectric constant on conformational preferences has been systematically studied across a range of solvents [10] [11]. In polar solvents such as water (ε = 78.4) and acetonitrile (ε = 37.5), the conformational stability of (S)-tert-butyl 2-formylpiperidine-1-carboxylate is significantly altered compared to gas-phase calculations. The polar environment stabilizes conformers with larger dipole moments, typically those where the formyl group is oriented away from the carboxylate moiety [11].

Computational studies using the implicit solvation model (IEFPCM) with M06-2X/6-311+G(d,p) calculations demonstrate that solvent effects can reverse conformational preferences observed in the gas phase [1]. In chloroform (ε = 4.8), the axial orientation of the formyl group is favored by 1.2 kcal/mol, while in dimethyl sulfoxide (ε = 46.7), the equatorial orientation becomes preferred by 0.8 kcal/mol [12].

Hydrogen Bonding Networks

The formation of hydrogen bonding networks between (S)-tert-butyl 2-formylpiperidine-1-carboxylate and protic solvents creates conformational locking mechanisms that enhance stereoselectivity [10]. In methanol, explicit hydrogen bonding between the formyl oxygen and solvent molecules stabilizes specific conformers by 2.5-6.5 kJ/mol [11]. This stabilization is particularly pronounced for conformers that maximize the number of favorable hydrogen bonding interactions [10].

The strength of these hydrogen bonding networks depends on the basicity of the nitrogen center and the acidity of the solvent. NBO analysis reveals that hydrogen bonding interactions can attenuate anomeric effects that would otherwise stabilize alternative conformers [10]. The result is a conformational preference that is opposite to gas-phase predictions, with practical implications for reaction stereochemistry [10].

Conformational Dynamics in Solution

Dynamic NMR studies have revealed that (S)-tert-butyl 2-formylpiperidine-1-carboxylate undergoes rapid conformational interconversion in solution, with rate constants that depend strongly on the solvent environment [13]. In polar solvents, the interconversion barrier between chair conformers is reduced from 0.66 kcal/mol in the gas phase to 0.3-0.4 kcal/mol in solution [14]. This reduction in barrier height increases the population of higher energy conformers that may be more reactive toward specific electrophiles.

The conformational dynamics are further complicated by the rotational barriers of the formyl and carboxylate groups. Variable temperature NMR experiments indicate that these barriers are solvent-dependent, with polar solvents generally reducing rotational barriers by 10-20% [9]. The coupling between ring puckering and side chain rotation creates a complex conformational landscape that must be considered when predicting reaction outcomes.

Computational Modeling of Steric versus Electronic Control

The computational modeling of (S)-tert-butyl 2-formylpiperidine-1-carboxylate provides detailed insights into the relative contributions of steric and electronic effects in controlling reaction outcomes. Advanced quantum chemical methods have been employed to dissect these contributions and develop predictive models for stereochemical outcomes.

Steric Control Mechanisms

Steric control in (S)-tert-butyl 2-formylpiperidine-1-carboxylate arises primarily from the bulky tert-butyl protecting group, which creates a chiral environment around the reactive center [2]. Computational analysis using molecular mechanics methods (MM2 force field) and density functional theory has quantified the steric interactions responsible for enantiodifferentiation [15]. The most significant steric interaction occurs between the tert-butyl group and approaching electrophiles, with repulsive energies ranging from 3.0-8.0 kcal/mol depending on the reaction geometry [15].

The piperidine ring conformation plays a crucial role in steric control mechanisms. Chair conformations with the carboxylate group in a pseudoequatorial position minimize steric interactions with the formyl group, while axial orientations lead to significant 1,3-diaxial interactions [16]. These interactions have been quantified using high-level ab initio calculations (MP2/6-31G(d)), revealing energy differences of 2.1-3.2 kcal/mol between preferred and disfavored conformations [17].

Electronic Control Factors

Electronic control mechanisms in (S)-tert-butyl 2-formylpiperidine-1-carboxylate involve complex orbital interactions between the nitrogen lone pair, the formyl carbonyl, and the carboxylate ester group [5]. The anomeric effect, arising from n→σ* interactions, stabilizes conformations where the nitrogen lone pair is antiperiplanar to the C-O bond of the carboxylate group [17]. This stabilization typically amounts to 1.5-2.8 kcal/mol and can override steric preferences in certain molecular environments [17].

The electronic effects are further modulated by the electron-withdrawing character of the formyl group, which reduces the electron density on the nitrogen center [9]. This reduction in electron density weakens the anomeric effect and alters the conformational preferences. Time-dependent density functional theory calculations (TD-DFT) have revealed that the electronic excitation spectrum of the molecule is sensitive to conformational changes, with transitions shifting by 0.2-0.5 eV depending on the relative orientation of the carbonyl groups [18].

Computational Methodology Comparison

A comprehensive comparison of computational methods has been undertaken to assess their accuracy in predicting the stereochemical outcomes of (S)-tert-butyl 2-formylpiperidine-1-carboxylate reactions [19]. Density functional theory methods (B3LYP, M06-2X, wB97XD) generally provide good agreement with experimental observations, with mean absolute errors of 0.5-1.2 kcal/mol for relative energies [20]. However, the accuracy depends strongly on the inclusion of dispersion corrections and the choice of basis set [20].

Higher-level methods such as MP2 and CCSD(T) offer improved accuracy but at significantly increased computational cost [19]. For systems containing (S)-tert-butyl 2-formylpiperidine-1-carboxylate, MP2/6-311+G(d,p) calculations provide the optimal balance between accuracy and computational efficiency [3]. The inclusion of solvent effects through implicit solvation models (PCM, SMD) is essential for quantitative agreement with experimental data [21].

Predictive Modeling Applications

The computational insights gained from studying (S)-tert-butyl 2-formylpiperidine-1-carboxylate have been applied to develop predictive models for related systems [22]. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been constructed using comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) [23]. These models achieve good predictive accuracy (Q² = 0.63-0.66, R² = 0.95-0.97) and provide valuable insights into the structural features that control stereochemical outcomes [23].

The predictive models indicate that steric effects dominate in systems with bulky protecting groups, while electronic effects become more important in systems with electron-withdrawing substituents [23]. The relative importance of these effects can be quantified using the CoMFA steric and electrostatic field contributions, which typically account for 60-70% and 30-40% of the variance, respectively [23].

Data Tables

Table 1: Transition State Energy Analysis

| Study | Transition State Type | Energy Barrier (kcal/mol) | Enantiomeric Excess (%) | Key Mechanistic Feature |

|---|---|---|---|---|

| Wanner et al. (2015) [1] | Acyl Transfer 7-membered | 25.8-29.1 | 52-97 | Conformational control by axial substituent |

| Chemler et al. (2007) [24] | Intramolecular Carboamination | 21.8 | 85-95 | Intramolecular radical addition |

| Nagorny et al. (2014) [25] | Chiral Phosphoric Acid Cyclization | 20.0 | 95 | Mixed phosphate acetal formation |

| Bode et al. (2015) [2] | Concerted 7-membered | 25.8 | 52 | Axial vs equatorial selectivity |

| Guerola et al. (2018) [4] | Desymmetrizing Aza-Michael | 18.5 | 94 | Trifluoroacetate coordination |

| Sherman et al. (2007) [26] | Syn Aminocupration | 17.2 | 80-85 | Syn addition preference |

| Eom et al. (2020) [14] | Conformational Interconversion | 0.66 | N/A | Chair conformer interconversion |

| Abraham et al. (1991) [5] | Conformational Equilibrium | 0.7-0.8 | N/A | Electrostatic stabilization |

Table 3: Computational Method Comparison

| Computational Method | System Studied | Steric Control Factor | Electronic Control Factor | Energy Difference (kcal/mol) |

|---|---|---|---|---|

| DFT B3LYP/6-31G(d) | Disubstituted piperidines | Axial substituent preference | Hydrogen bonding | 3.0-4.8 |

| DFT M06-2X/6-311+G(d,p) | Acyl transfer transition states | Aromatic ring avoidance | Electrostatic interactions | 2.5-3.7 |

| DFT B3LYP/6-311+G** | Diazacyclohexane conformers | Hyperconjugative stabilization | Anomeric effects | 2.1-3.2 |

| MP2/6-31G(d) | Phenylpiperidine conformers | Phenyl rotation barriers | π-π interactions | 5.0-6.2 |

| DFT M06/6-311G(d,p) | Piperidine-protein complexes | Binding pocket constraints | Charge transfer | 4.29-6.78 |

| HF/6-31G | Piperidine anomeric effects | Lone pair repulsion | n→σ* donation | 1.5-2.8 |

| CASSCF(18,18) | Transition metal complexes | Orbital overlap optimization | Metal-ligand bonding | 12.0-15.0 |

| DFT wB97XD/6-311++G(d,p) | Solvation effects | Solvent cavity effects | Dipole-dipole interactions | 2.5-6.5 |